イタコン酸ジブチル

説明

Dibutyl itaconate (DBI) is an itaconate ester that can be prepared by an itaconic acid precursor . It is a monomer that can be copolymerized with pyridine groups to form nanocomposites for the development of bio-based elastomers .

Synthesis Analysis

DBI can be prepared through batch emulsion radical polymerization, an environmentally friendly process . The copolymer synthesis was carried out using carbon black and non-petroleum-based silica with a coupling agent . A sustainable poly (dibutyl itaconate-co-butadiene) (PDIB) elastomer with curable double bonds was synthesized by environmentally benign emulsion polymerization of bio-based dibutyl itaconate with butadiene .Molecular Structure Analysis

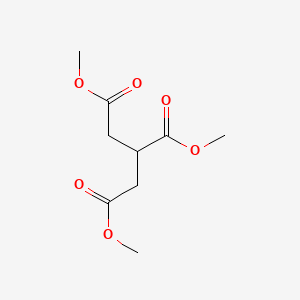

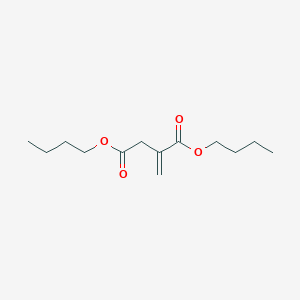

The molecular formula of Dibutyl itaconate is C13H22O4 . The structure of synthesized copolymers was studied by FTIR, 1H-NMR, Soxhlet extraction, and molecular weight analyses by GPC .Chemical Reactions Analysis

The copolymer synthesis was carried out through batch emulsion radical polymerization . The structure of synthesized copolymers was studied by FTIR, 1H-NMR, Soxhlet extraction, and molecular weight analyses by GPC .Physical And Chemical Properties Analysis

Dibutyl itaconate has a molecular weight of 242.31 . It has a refractive index of n20/D 1.444 (lit.) and a boiling point of 284°C (lit.) . The density of Dibutyl itaconate is 0.985 g/mL at 25°C (lit.) .科学的研究の応用

合成ゴムのグリーン代替品

DBIは、スチレン・ブタジエンゴム(SBR)などの合成ゴム材料のグリーン代替品となり得る生分解性エラストマーとしての可能性が研究されています。 ある研究では、ポリ(イタコン酸ジブチル-ブタジエン)コポリマー(PDBIB)ナノ複合材料の調製が実証され、これは高引張強度と伸び率を有する持続可能な材料として有望な結果を示しており、タイヤ業界やその他のエンジニアリング用途での使用に適していることを示しています .

持続可能な感圧接着剤

持続可能な感圧接着剤(PSA)の開発は、DBIのもう1つの重要な用途です。研究者らは、石油化学由来の接着剤を置き換えることを目指して、乳化重合によりDBIとラウリルメタクリレートのコポリマーを合成しました。 これらの生分解性コポリマーは、望ましい粘弾性と熱的特性を示し、水性PSAとして使用するために適しています .

バイオベースのエラストマー

DBIは、バイオベースのエラストマーの製造における重要なモノマーです。アクリレート化エポキシ化大豆油(AESO)などの様々な化合物と共重合されて、熱硬化性材料を製造しています。 これらの材料は、脂肪酸の改質や、高い弾性と大きな変形能力を必要とする業界での用途を持つバイオベースのエラストマーの開発に潜在的な用途があります .

ナノ複合材料の開発

DBIとピリジン基との共重合は、ナノ複合材料の開発のために研究されてきました。 これらのナノ複合材料は、自動車やシール業界など、幅広い用途で使用できるバイオベースのエラストマーの製造に特に興味深いものです .

ゴム業界における性能向上

DBIベースのコポリマーは、性能の面で従来のSBRと比較されてきました。 研究では、DBIのコポリマーであるPDBIBは、ESBRよりも優れた転がり抵抗と発熱特性を示すことが示されており、高性能グリーンタイヤやその他のゴム材料の候補となっています .

バイオベース材料の進歩

DBIベースのコポリマーの合成と応用は、持続可能な開発に向けた重要なステップです。 石油由来のエラストマーを生分解性代替品に置き換えることで、DBIはグリーンケミストリーと材料科学の進歩に貢献し、高性能材料の製造における再生可能資源の使用を促進します .

機械的性質の最適化

引張強度や弾性など、DBIベース材料の機械的性質は、DBIと他のモノマーの供給比を調整することで最適化できます。 これにより、材料を特定の用途要件に合わせて調整することができ、カスタマイズされたエラストマーの設計のための汎用性の高いプラットフォームを提供します .

作用機序

Target of Action

Dibutyl itaconate, an ester of itaconic acid, primarily targets functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death . Itaconate, from which Dibutyl itaconate is derived, has been identified as a key autocrine regulatory component involved in the development and progression of inflammation and immunity .

Mode of Action

Dibutyl itaconate interacts with its targets by covalently modifying the cysteine residues in proteins through a Michael addition reaction . This modification affects the activity and function of substrate proteins, thereby exerting a strong potential in inhibitory effects on the inflammatory signaling pathway .

Biochemical Pathways

Dibutyl itaconate is an important intermediate metabolite isolated from the tricarboxylic acid (TCA) cycle . It is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . The TCA cycle is a complex biological process involving a series of enzyme-catalyzed reactions for Adenosine triphosphate (ATP) production in the mitochondrial matrix . The unique and crucial step in the biosynthesis pathway of itaconate is the decarboxylation of cis-aconitate produced by the dehydration of citrate .

Pharmacokinetics

Its molecular weight is 24231 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of Dibutyl itaconate’s action is the regulation of potentially deleterious inflammation responses caused by various microorganisms, viruses, autoimmune diseases, oxidative stress, and other types of tissue injury . By modifying substrate proteins, Dibutyl itaconate can inhibit the inflammatory signaling pathway, thereby controlling inflammation and immune responses .

将来の方向性

Dibutyl itaconate has shown potential in the development of bio-based elastomers . It has been used in the synthesis of copolymers for the development of sustainable pressure-sensitive adhesives . It has also shown potential as a green alternative to Styrene–Butadiene Rubber for engineering applications .

特性

IUPAC Name |

dibutyl 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVXYCDTRMDYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=C)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28452-66-6 | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28452-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5062213 | |

| Record name | Dibutyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2155-60-4 | |

| Record name | Dibutyl itaconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl itaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl itaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

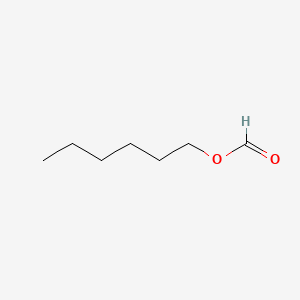

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid](/img/structure/B1584456.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)